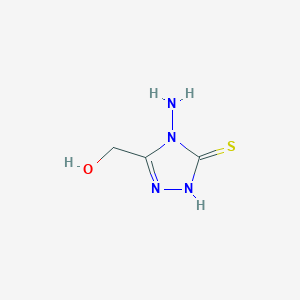

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol

描述

Historical Context and Emergence of 1,2,4-Triazole Derivatives

The exploration of 1,2,4-triazole derivatives began in the mid-20th century, driven by their structural similarity to purine bases and their adaptability in medicinal chemistry. Early work focused on simple triazoles, but the introduction of amino and mercapto substituents marked a turning point. For instance, 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, synthesized via hydrazine and thiourea reactions, demonstrated the role of sulfur and nitrogen in enhancing reactivity. These discoveries paved the way for more complex derivatives, including this compound, which emerged as a subject of interest due to its hydroxymethyl group—a feature enabling further functionalization.

Significance of Amino- and Mercapto-Substituted Triazoles in Heterocyclic Chemistry

Amino and mercapto groups confer distinct electronic and steric properties to triazoles. The amino group enhances nucleophilicity, facilitating cyclization and cross-coupling reactions, while the mercapto group participates in hydrogen bonding and metal coordination. In this compound, these groups synergize with the hydroxymethyl substituent to create a multifunctional scaffold. Spectroscopic analyses, such as Fourier-transform infrared spectroscopy, reveal characteristic absorption bands at 2563 cm⁻¹ (S-H stretching) and 3450 cm⁻¹ (O-H stretching), underscoring its reactivity. Such properties make it valuable for synthesizing antimicrobial and anticancer agents, as evidenced by studies on analogous triazoles.

Scope and Objectives of Current Academic Investigations

Contemporary research aims to elucidate the compound’s coordination chemistry and bioactivity. Key objectives include:

- Optimizing synthetic routes to improve yields and purity.

- Investigating its role as a ligand in transition metal complexes for catalytic applications.

- Evaluating its potential as a precursor in drug discovery, particularly against resistant microbial strains.

For example, recent work has explored its use in Schiff base formation, where the amino group condenses with aldehydes to generate imine-linked derivatives with enhanced bioactivity.

Overview of Research Methodologies Employed in Triazole Studies

Synthesis typically involves cyclocondensation reactions. A representative procedure starts with isonicotinic acid hydrazide, which reacts with carbon disulfide and potassium hydroxide to form a dithiocarbazinate intermediate. Subsequent hydrazine hydrate treatment yields the triazole core, followed by hydroxymethylation. Advanced characterization techniques include:

- Nuclear magnetic resonance spectroscopy : ¹H NMR spectra show distinct signals for the N=CH proton (δ 5.64–6.06 ppm) and aromatic hydrogens (δ 7.25–8.76 ppm).

- Mass spectrometry : FABMS data confirm molecular ion peaks, such as m/z 146 for the parent compound.

- X-ray crystallography : Resolves the planar triazole ring and substituent orientations, critical for understanding reactivity.

These methodologies collectively provide a robust framework for tailoring triazole derivatives to specific applications.

属性

IUPAC Name |

4-amino-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4OS/c4-7-2(1-8)5-6-3(7)9/h8H,1,4H2,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDOJJSTMSPMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=S)N1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with formaldehyde and formic acid, followed by the reduction of the resulting intermediate to yield the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce various derivatives with modified functional groups.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is in the development of antimicrobial agents. Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, a study synthesized several derivatives that showed promising activity against various bacterial strains and fungi, indicating their potential as new antimicrobial agents .

| Compound | Target Organism | Activity |

|---|---|---|

| Compound A | E. coli | MIC = 16 µg/mL |

| Compound B | S. aureus | MIC = 32 µg/mL |

| Compound C | C. albicans | MIC = 64 µg/mL |

Mechanism of Action

The mechanism by which these triazole derivatives exert their antimicrobial effects often involves the inhibition of specific enzymes critical for microbial survival. For example, the inhibition of fungal cytochrome P450 enzymes is a well-documented action for triazole compounds .

Antioxidant Properties

Recent studies have shown that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative damage in biological systems .

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 µg/mL |

| ABTS Assay | IC50 = 30 µg/mL |

Agricultural Applications

Fungicides

The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its effectiveness against plant pathogens can help in managing crop diseases while reducing reliance on traditional chemical fungicides .

Case Study: Efficacy Against Fungal Pathogens

In trials conducted on crops affected by fungal infections, formulations containing this compound demonstrated significant reductions in disease severity compared to untreated controls.

| Pathogen | Treatment | Disease Severity Reduction |

|---|---|---|

| Fusarium spp. | Triazole formulation | 75% |

| Alternaria spp. | Triazole formulation | 60% |

Material Science

Corrosion Inhibitors

Triazole derivatives have been studied for their potential as corrosion inhibitors in metal protection applications. The presence of sulfur and nitrogen atoms in the structure enhances their ability to form protective films on metal surfaces .

Performance Evaluation

A comparative study evaluated the corrosion inhibition efficiency of this compound on mild steel in acidic environments:

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) |

|---|---|

| 0 (Control) | 1.2 |

| 10 | 0.5 |

| 20 | 0.2 |

作用机制

The mechanism of action of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

(4-amino-5-mercapto-4H-1,2,4-triazole): Lacks the hydroxymethyl group but shares similar chemical properties.

(4-amino-5-hydroxy-4H-1,2,4-triazole): Contains a hydroxyl group instead of a mercapto group.

(4-amino-5-methyl-4H-1,2,4-triazole): Features a methyl group in place of the mercapto group.

Uniqueness

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and mercapto groups, along with the hydroxymethyl group, allows for diverse chemical modifications and applications.

生物活性

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is a compound belonging to the class of triazoles, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a triazole ring with amino and mercapto functional groups, contributing to its reactivity and biological interactions. The molecular formula is , indicating the presence of sulfur and nitrogen heteroatoms that enhance its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.125 mg/dm³ . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. In a study evaluating antiproliferative effects against colorectal cancer cell lines, it showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics . The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Functional Groups : The mercapto group can form disulfide bonds with cellular proteins, altering their function.

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cellular metabolism in pathogens.

- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Pseudomonas aeruginosa. Results showed that the compound had an MIC of 0.125 mg/dm³, significantly lower than many conventional antibiotics .

Study 2: Anticancer Potential

In vitro studies on colorectal cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-amino-5-thioltriazole) | Amino and thiol groups | Antimicrobial |

| (5-Mercapto-1H-tetrazole) | Tetrazole ring | Anti-inflammatory |

| (4-amino-5-hydroxytriazole) | Hydroxyl group | Anticancer |

The unique combination of functional groups in this compound enhances its potential for diverse biological activities compared to structurally similar compounds.

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound. Future studies will focus on:

- In vivo Efficacy : Assessing the compound's effectiveness in animal models.

- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

- Synthesis of Derivatives : Developing derivatives that may enhance bioavailability and reduce toxicity.

常见问题

Q. What are the common synthetic routes for (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol and its derivatives?

The compound and its derivatives are typically synthesized via condensation reactions or nucleophilic substitution. For example:

- Schiff base formation : Reacting the triazole-thiol with aromatic aldehydes (e.g., salicylaldehyde derivatives) in methanol under reflux, catalyzed by HCl, yields Schiff base ligands .

- Heterocyclic derivatives : Derivatives like triazolo-thiadiazines are synthesized by reacting the triazole-thiol with phenacyl bromides in ethanol under reflux, followed by alkaline hydrolysis .

- Antimicrobial agents : Substituted triazole-thiols are prepared by reacting with chloroacetamides in ethanol/KOH, followed by recrystallization from acetic acid .

Q. What spectroscopic techniques are employed to confirm the structure of this compound derivatives?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., -SH at ~688 cm⁻¹, C=N at ~1607 cm⁻¹, and CONH at ~1642 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., -N=CH protons at δ 9.85 ppm, aromatic protons, and SCH₂ groups at δ 4.42 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 442 for PJ-A1 derivatives) .

- TLC : Monitors reaction progress using Rf values (e.g., 0.62–0.65 for triazole-acetamide derivatives) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the yield of Schiff base derivatives?

- Solvent choice : Methanol or ethanol is preferred for Schiff base formation due to their polarity and ability to stabilize intermediates. For example, ethanol/KOH systems facilitate thiol deprotonation, enhancing nucleophilic reactivity .

- Catalysts : Acidic conditions (e.g., HCl) promote imine bond formation, while alkaline conditions (KOH) favor thiolate ion generation for nucleophilic substitution .

- Reaction time : Reflux durations (3–6 hours) are critical for complete conversion, as shorter times may leave unreacted starting materials .

Q. What methodologies evaluate the antimicrobial efficacy of triazole-thiol derivatives, and how are structure-activity relationships (SARs) analyzed?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) are standard .

- SAR analysis : Electron-withdrawing groups (e.g., -Cl in PJ-A2) enhance activity by increasing electrophilicity, while bulky substituents (e.g., 2,6-dimethylphenyl) may sterically hinder target binding .

- Comparative studies : Derivatives with pyridine or furan moieties show improved activity due to enhanced π-π stacking with microbial enzymes .

Q. How can researchers address discrepancies in biological activity data among structurally similar triazole derivatives?

- Control experiments : Ensure consistent assay conditions (e.g., pH, incubation time) to isolate substituent effects .

- Computational modeling : Use molecular docking to predict binding affinities with target proteins (e.g., bacterial dihydrofolate reductase) .

- Meta-analysis : Compare data across studies (e.g., PJ-A1 vs. PJ-A2) to identify trends in substituent-driven activity .

Q. What strategies optimize metal complexation with triazole-thiol ligands for catalytic or medicinal applications?

- Ligand design : Schiff base ligands with phenolic -OH groups (e.g., 4-(4-amino-5-mercapto-triazol-3-yl)phenol) enhance metal binding via O,N,S-donor sites .

- Metal selection : Co(II), Cu(II), and Zn(II) form stable complexes with square-planar or octahedral geometries, validated by UV-Vis and magnetic susceptibility measurements .

- Application testing : Evaluate complexes for antioxidant activity (e.g., DPPH radical scavenging) or catalysis (e.g., oxidation reactions) .

Data Analysis and Experimental Design

Q. How are reaction intermediates characterized during multi-step syntheses of triazole derivatives?

- Stepwise monitoring : Use TLC to track intermediate formation (e.g., hydrazone intermediates in Schiff base synthesis) .

- Isolation techniques : Precipitate intermediates via pH adjustment (e.g., acidification to pH 3 for thiol derivatives) .

- Spectroscopic cross-check : Compare IR/NMR data of intermediates with literature values to confirm purity .

Q. What analytical challenges arise in quantifying thiol-containing triazole derivatives, and how are they resolved?

- Thiol oxidation : Prevent disulfide formation by working under inert atmospheres (N₂/Ar) and using antioxidants like ascorbic acid .

- Quantification methods : Employ HPLC with UV detection (λ = 254 nm) or Ellman’s assay for -SH group quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。